molecular formula C17H23Cl2N3O2S B12752935 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride CAS No. 136996-83-3

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride

Cat. No.: B12752935
CAS No.: 136996-83-3
M. Wt: 404.4 g/mol
InChI Key: BNTDXXGWKFDXQO-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the piperazine ring.

    Attachment of the Thiazolyl Moiety: The thiazolyl group can be attached through a condensation reaction between a thiazole derivative and an appropriate aldehyde or ketone.

    Final Assembly: The final compound is obtained by coupling the intermediate products through an etherification reaction, followed by purification and conversion to the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrate
  • 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, dihydrochloride

Uniqueness

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, or solubility properties, making it valuable for specific research or industrial purposes.

Properties

CAS No.

136996-83-3

Molecular Formula

C17H23Cl2N3O2S

Molecular Weight

404.4 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride

InChI

InChI=1S/C17H22ClN3O2S.ClH/c1-13-17(24-12-19-13)23-11-16(22)10-20-5-7-21(8-6-20)15-4-2-3-14(18)9-15;/h2-4,9,12,16,22H,5-8,10-11H2,1H3;1H

InChI Key

BNTDXXGWKFDXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl

Origin of Product

United States

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